molecular formula C23H29FO3 B011421 4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid CAS No. 106291-00-3

4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid

Cat. No. B011421
M. Wt: 372.5 g/mol
InChI Key: TWLXKGVJNYLMFX-UHFFFAOYSA-N
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Description

4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid is a chemical compound that belongs to the family of benzoic acid derivatives. It is commonly referred to as DFBA and has been a subject of research in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of DFBA is not fully understood. However, it is believed that DFBA interacts with the lipid bilayer of the cell membrane, causing changes in its structure and function. This, in turn, affects various cellular processes, leading to the observed biochemical and physiological effects.

Biochemical And Physiological Effects

DFBA has been shown to have a variety of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. DFBA has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential use as an anti-cancer agent.

Advantages And Limitations For Lab Experiments

DFBA has several advantages for use in lab experiments. It is stable under a wide range of conditions, making it easy to handle and store. It is also relatively easy to synthesize, making it readily available for research purposes. However, DFBA has some limitations. It has low solubility in water, making it difficult to use in aqueous systems. It also exhibits low thermal stability, which may limit its use in high-temperature applications.

Future Directions

There are several future directions for research on DFBA. One potential area of research is the development of new liquid crystal materials based on DFBA. Another area of research is the exploration of DFBA's potential as an anti-inflammatory and anti-cancer agent. Additionally, the development of new synthesis methods for DFBA could lead to improvements in its purity and yield. Finally, the study of DFBA's interaction with the cell membrane could provide insights into its mechanism of action and potential applications in drug delivery.

Scientific Research Applications

DFBA has been studied extensively for its potential applications in various scientific fields. One of the most promising applications of DFBA is in the field of liquid crystals. DFBA has been shown to exhibit liquid crystalline behavior, making it a potential candidate for use in liquid crystal displays (LCDs).

properties

CAS RN

106291-00-3

Product Name

4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid

Molecular Formula

C23H29FO3

Molecular Weight

372.5 g/mol

IUPAC Name

4-(4-decoxy-3-fluorophenyl)benzoic acid

InChI

InChI=1S/C23H29FO3/c1-2-3-4-5-6-7-8-9-16-27-22-15-14-20(17-21(22)24)18-10-12-19(13-11-18)23(25)26/h10-15,17H,2-9,16H2,1H3,(H,25,26)

InChI Key

TWLXKGVJNYLMFX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)C(=O)O)F

synonyms

4-[4-(Decyloxy)-3-fluorophenyl]-benzoic acid

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The resulting 3'-fluoro-4'-hydroxybiphenyl-4-carboxylic acid was heated under reflux for 10 hours in hydrous ethanol together with 1.2 moles, per mole of the carboxylic acid, of decyl bromide and 1.95 moles, per mole of the carboxylic acid, of sodium hydroxide. Then, 10% hydrochloric acid was added to adjust the pH of the solution to 2 to 3. The solution was then heated under reflux for 1 hour. After cooling, the organic materials were extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous sodium sulfate. The chloroform layer was concentrated to obtain crude crystals. Recrystallization from ethanol gave the desired 4'-decyloxy-3'-fluorobiphenyl-4-carboxylic acid. The yield in this alkoxylation reaction slightly varies depending upon the type of the alkyl bromide used, but it is generally 60 to 80%.
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